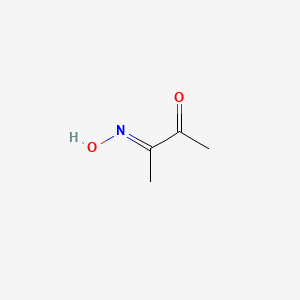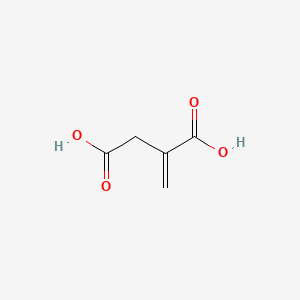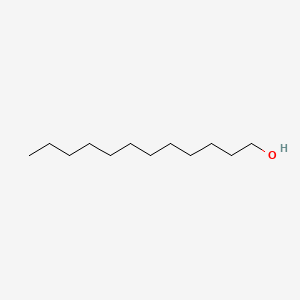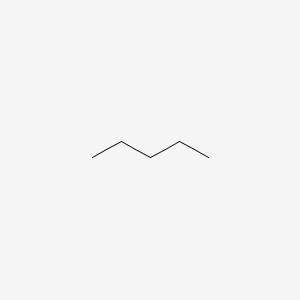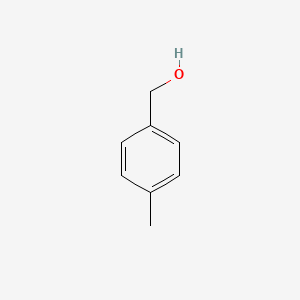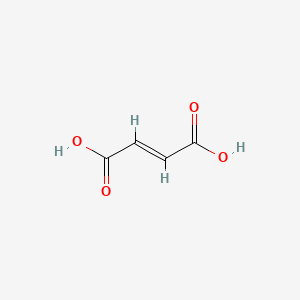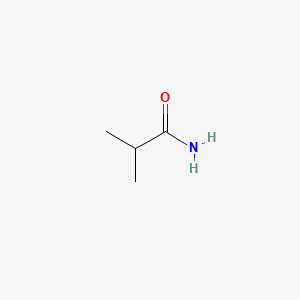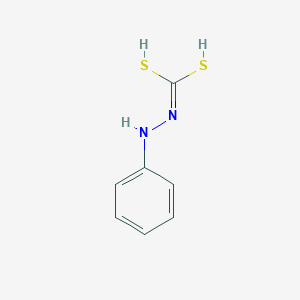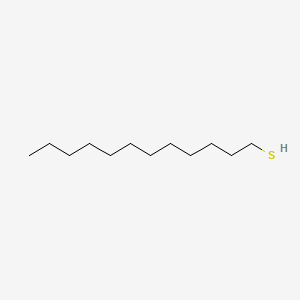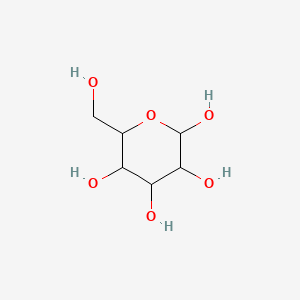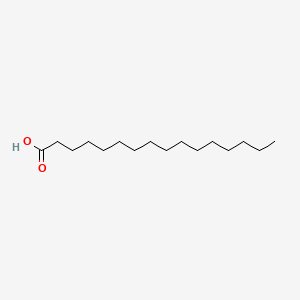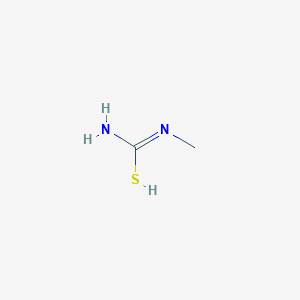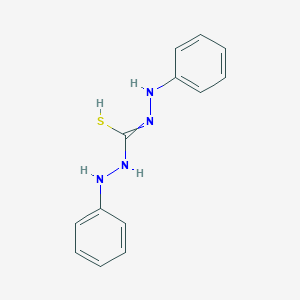
N,N'-dianilinocarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Alisporivir involves several steps, starting from the basic building blocks of amino acids and peptides. The process typically includes the formation of cyclic depsipeptides through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired cyclic structure. Industrial production methods for Alisporivir may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis .
Análisis De Reacciones Químicas
Alisporivir undergoes various chemical reactions, including:
Oxidation: Alisporivir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Alisporivir into reduced forms, which may have different biological activities.
Substitution: Alisporivir can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Alisporivir is used as a model compound in studies involving cyclic depsipeptides and their chemical properties.
Biology: Alisporivir has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Alisporivir has been studied in clinical trials for the treatment of Hepatitis C and Chronic Hepatitis C. It has shown promise in inhibiting the replication of the Hepatitis C virus.
Industry: Alisporivir’s unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents .
Mecanismo De Acción
Alisporivir exerts its effects by inhibiting the activity of specific molecular targets involved in the replication of the Hepatitis C virus. It acts as a membrane receptor for soluble GET3/TRC40, which recognizes and selectively binds the transmembrane domain of tail-anchored proteins in the cytosol. This interaction is crucial for the stability of GET1 and the inhibition of viral replication .
Comparación Con Compuestos Similares
Alisporivir is unique among cyclosporins due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include other cyclosporins like Cyclosporin A and Cyclosporin B, which also have cyclic depsipeptide structures but differ in their specific biological activities and therapeutic uses. Alisporivir’s ability to inhibit the replication of the Hepatitis C virus sets it apart from other cyclosporins .
Propiedades
IUPAC Name |
N,N'-dianilinocarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
